molecular formula C9H22NNaO7P2 B1662197 Ibandronate sodium CAS No. 138844-81-2

Ibandronate sodium

Cat. No. B1662197
M. Wt: 341.21 g/mol
InChI Key: LXLBEOAZMZAZND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibandronate Sodium is the sodium salt form of ibandronic acid, a synthetic nitrogen-containing bisphosphonate . It is used to prevent and treat osteoporosis in postmenopausal women . It increases bone mineral density, decreases bone remodeling, inhibits osteoclast-mediated bone resorption, and reduces metastases-related and corticosteroid-related bone pain .


Molecular Structure Analysis

Ibandronate Sodium crystallizes as a monohydrate salt in the triclinic system, space group P-1 . The molecular formula is C9H22NNaO7P2 . The InChI and SMILES strings provide a textual representation of the molecule structure .


Chemical Reactions Analysis

Ibandronate Sodium has been analyzed using high-performance liquid chromatography (HPLC) combined with corona charged aerosol detection (CAD) . The drug substance was subjected to stress conditions of hydrolysis, oxidation, photolytic, thermal, and humidity degradation .


Physical And Chemical Properties Analysis

Ibandronate Sodium is a white to off-white powder . It is freely soluble in water and practically insoluble in organic solvents . The molecular weight is 341.21 g/mol .

Scientific Research Applications

1. Treatment of Bone Conditions

Ibandronate sodium is extensively used in the management of various bone conditions. It has shown promising results in treating osteoporosis, as evidenced by its ability to increase bone mineral density and reduce bone resorption. Studies demonstrate its effectiveness in improving bone density in postmenopausal women with osteoporosis, indicating its potential as a therapeutic agent in bone health management (Reginster et al., 2005), (Zhang Xiao-l, 2014).

2. Management of Bone Metastases

In cancer treatment, ibandronate sodium has been used to manage bone metastases, especially in breast cancer. Its efficacy in reducing bone pain and improving physical mobility in cancer patients with bone metastases has been noted, suggesting its significant role in cancer care (T. Hua, 2005), (P. L. McCormack & G. Plosker, 2006).

3. Use in Dental Practice

Ibandronate sodium has been explored in dental practice, particularly in the context of osteonecrosis of the jaw. Its role in dental health, especially for patients undergoing cancer treatment or those with bone-related diseases, highlights its multifaceted applications in medicine (Guay, 2006).

4. Innovative Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of ibandronate sodium in novel forms. For instance, its incorporation into chitosan nanoparticles has been studied for optimizing its therapeutic effects in osteoporosis management. This approach may offer improved efficacy and targeted delivery, potentially revolutionizing how we administer this drug (S. Pathak, S. Vyas & A. Pandey, 2021).

5. Analytical Method Development

Ibandronatesodium's complex chemical nature has led to the development of sophisticated analytical methods for its detection and quantification in pharmaceuticals. Techniques like high-performance liquid chromatography (HPLC) with various detection methods have been developed to accurately determine ibandronate sodium in different formulations. These advancements are crucial for ensuring the quality and safety of ibandronate sodium products (M. N. Kumar et al., 2011), (O. Wahl & U. Holzgrabe, 2015).

6. Bone Healing and Regeneration

Ibandronate sodium has been investigated for its potential in promoting bone healing and regeneration. Studies in animal models, such as rabbits, have shown that ibandronate sodium may favor bone healing, as evidenced by the increased amount of bone in calluses formed during the healing process. This suggests its possible application in treating fractures and other bone injuries (R. Guarniero et al., 2007).

7. Management of Giant Cell Tumors

Ibandronate sodium has been used in the treatment of complex cases of giant cell tumors, particularly in the spine. Its ability to control tumor recurrence and assist in managing these challenging cases highlights its potential in oncology and orthopedic medicine (Wei Zhang et al., 2011).

Safety And Hazards

Ibandronate Sodium should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Ibandronate Sodium continues to be used in the treatment and prevention of osteoporosis in postmenopausal women . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring other potential therapeutic applications .

properties

IUPAC Name

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLBEOAZMZAZND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046618
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bondronat

CAS RN

138844-81-2, 138926-19-9
Record name Ibandronate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138844812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibandronate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ibandronate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBANDRONATE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Y0B94E49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Amorphous ibandronic acid (5 g) was added to a solution of solid sodium hydroxide (0.6 g) dissolved in 93% ethanol (100 ml) at 55° C. The obtained slurry was stirred at 55° C. for 3 hours. Then the slurry was cooled to room temperature. The precipitate was isolated by vacuum filtration, washed with 93% ethanol (3×25 ml), and dried in a vacuum oven at 50° C. for 24 hours to give 4.5 g of ibandronate sodium crystal form QQ.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (0.63 g) in a mixture of water:acetonitrile (60:40 v/v, 19 ml) was added dropwise to a solution of amorphous ibandronic acid (5 g) in water:acetonitrile (60:40 v/v, 106 ml) at reflux temperature. The solution was heated at reflux temperature for an additional 1 hour. Then the reaction mixture was cooled to room temperature. Further cooling was performed using an ice-bath. Seeding was done, and the reaction mixture was stirred at 10° C. for 16 hours. The precipitate was isolated by vacuum filtration, washed with acetonitrile (2×10 ml), and dried in a vacuum oven at 50° C. for 23 hours to obtain 1.0 g of ibandronate sodium crystal form Q.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
106 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of amorphous ibandronic acid (4.5 g) in water (9 ml) and sodium hydroxide (0.63 g, solid) was stirred at reflux temperature. The solution was poured into a cold acetone (100 ml). The resulting precipitate was stirred at 3° C. for 2 hours. The precipitate was isolated by vacuum filtration, washed with cold acetone (2×15 ml), and dried in a vacuum oven at 50° C. for 24 hours to obtain 5.0 g of ibandronate sodium crystal form Q4. Form Q4 can exhibit a weight loss of about 7% to about 8% in TGA.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibandronate sodium
Reactant of Route 2
Reactant of Route 2
Ibandronate sodium
Reactant of Route 3
Reactant of Route 3
Ibandronate sodium
Reactant of Route 4
Reactant of Route 4
Ibandronate sodium
Reactant of Route 5
Ibandronate sodium
Reactant of Route 6
Ibandronate sodium

Citations

For This Compound
677
Citations
O Wahl, U Holzgrabe - Journal of pharmaceutical and biomedical analysis, 2015 - Elsevier
The modern bisphosphonate drug ibandronate sodium, a challenging candidate for impurity profiling, was analyzed using high performance liquid chromatography (HPLC) combined …
Number of citations: 17 www.sciencedirect.com
S Liang, S Hu, H Guo, L Dong, G Liu… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… Among them, 115 cases treated with ibandronate sodium were … and adverse reactions of ibandronate sodium and zoledronate … However, the cost-effectiveness of ibandronate sodium is …
Number of citations: 5 www.ncbi.nlm.nih.gov
MN Kumar, KSRP Kumar, VJ Kumar… - … of pharmaceutical and …, 2011 - Elsevier
… for the simultaneous assay of ibandronate sodium drug substance and the determination of … can be successfully applied for the routine analysis of ibandronate sodium drug substance. …
Number of citations: 20 www.sciencedirect.com
SN Wu, YM Huang, YK Liao - The Journal of Membrane Biology, 2015 - Springer
Ibanonate sodium (Iban), a nitrogen-containing bisphosphonate, is recognized to reduce skeletal complications through an inhibition of osteoclast-mediated bone resorption. However, …
Number of citations: 8 link.springer.com
PA Chawale, DR Chaple, AJ Asnani… - Journal of Drug Delivery …, 2019 - jddtonline.info
… estimation of Ibandronate sodium in pharmaceutical formulation. Ibandronate sodium is one … The maximum wavelength (λmax) of ibandronate sodium is 218nm. Linearity was observed …
Number of citations: 2 www.jddtonline.info
J WANG, H YANG, X LIU - Chinese Journal of …, 2014 - ingentaconnect.com
… assay method for ibandronate in ibandronate sodium by using ion … The linear range for ibandronate sodium was 6.06-96.90 μg·… for fast analysis of ibandronate sodium content. PLEASE …
Number of citations: 1 www.ingentaconnect.com
J Klaus, M Reinshagen, K Herdt, G Adler… - … of Gastrointestinal & …, 2011 - researchgate.net
Crohn’s disease (CD) patients. Management remains unclear, with limited results for intravenous (iv) bisphosphonates and a follow-up longer than one year. Intravenous …
Number of citations: 19 www.researchgate.net
S Pimple, P Maurya, K Salunke, R Singh… - Journal of Chemical …, 2014 - researchgate.net
… The main objective of the present study was to formulate a stable formulation of Ibandronate Sodium Injection 3mg/3mL in compliance with the reference listed drug (Table1). …
Number of citations: 1 www.researchgate.net
SN Wu, HZ Chen, YH Chou, YM Huang, YC Lo - Toxicology Reports, 2015 - Elsevier
The nitrogen-containing bisphosphonates used for management of the patients with osteoporosis were reported to influence the function of renal tubular cells. However, how nitrogen-…
Number of citations: 6 www.sciencedirect.com
W Wajanavisit, D Duangrithi… - Journal of the …, 2022 - search.ebscohost.com
… Objective: To evaluate the efficacy of Ibandronate sodium 3 mg IV injection in routine … naïve patients were recruited to receive Ibandronate sodium 3 mg IV injection every three months …
Number of citations: 1 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.